7-Bromo-3-iodocinnoline
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Overview
Description
7-Bromo-3-iodocinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. This compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively, on the cinnoline ring. The unique substitution pattern of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodocinnoline typically involves the halogenation of cinnoline derivatives. One common method is the bromination of 3-iodocinnoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-iodocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The cinnoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed: The major products formed from these reactions include various substituted cinnoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Bromo-3-iodocinnoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodocinnoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its functionalization. The presence of bromine and iodine atoms enhances its binding affinity and selectivity towards target molecules. The exact pathways and targets may vary based on the specific application and derivative used .
Comparison with Similar Compounds
- 7-Bromo-3-iodoquinoline
- 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
- 7-Bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide
Comparison: Compared to these similar compounds, 7-Bromo-3-iodocinnoline exhibits unique reactivity and selectivity due to its specific substitution pattern. The presence of both bromine and iodine atoms allows for diverse functionalization and coupling reactions, making it a valuable intermediate in organic synthesis. Additionally, its applications in various fields such as chemistry, biology, and medicine highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C8H4BrIN2 |
---|---|
Molecular Weight |
334.94 g/mol |
IUPAC Name |
7-bromo-3-iodocinnoline |
InChI |
InChI=1S/C8H4BrIN2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H |
InChI Key |
AAOLJKIOTHPWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NN=C(C=C21)I)Br |
Origin of Product |
United States |
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